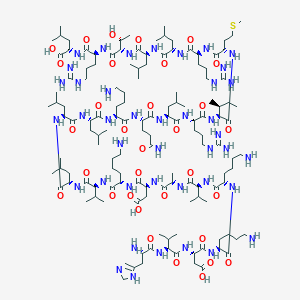
Salivaricin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salivaricin B is a natural product found in Streptococcus salivarius with data available.
Aplicaciones Científicas De Investigación
Mode of Action
Salivaricin B is a lantibiotic with a unique bactericidal mode of action against susceptible Gram-positive bacteria. Unlike other lantibiotics like nisin A, salivaricin B does not induce pore formation or dissipate membrane potential in cells. Instead, it interferes with cell wall biosynthesis, as evidenced by the accumulation of UDP-MurNAc-pentapeptide, a key precursor in bacterial peptidoglycan formation. This leads to a reduction in cell wall thickness and abnormal septum formation, without compromising the integrity of the cytoplasmic membrane (Barbour et al., 2016).
Probiotic Potential
Streptococcus salivarius strains, which produce salivaricins, show significant probiotic effects. New strains isolated from Malaysian subjects with potential as probiotics have been identified. These strains are safe, as they lack known streptococcal virulence determinants, and they produce various salivaricins, including salivaricin 9 and salivaricin G32. Moreover, salivaricin production by these strains could be enhanced using a newly developed medium, suggesting potential for pharmaceutical and probiotic applications (Barbour & Philip, 2014).
Dental Health Applications
Salivaricin B has been shown to prevent streptococcal pharyngitis by inhibiting Streptococcus pyogenes. This lantibiotic is produced by Streptococcus salivarius, a common inhabitant of the human oral microbiota. The production of salivaricin B by S. salivarius can enhance the host's protection against S. pyogenes infections, suggesting its potential in dental health and oral cavity management (Tagg, 2004).
Antimicrobial Spectrum
Salivaricin B exhibits broad-spectrum antimicrobial activity. It is effective against a variety of closely related lactic acid bacteria and distantly related gram-positive bacteria, including Listeria monocytogenes, Streptococcus faecalis, Staphylococcus aureus, and Staph. epidermidis. This wide range of effectiveness underscores its potential for various antimicrobial applications (Çataloluk & Gürakan, 2003).
Stability and Resistance
Studies have shown that salivaricin B is highly stable across a wide pH range and is resistant to various proteolytic enzymes. This stability and resistance to enzymatic degradation make it an attractive candidate for various applications where stability is a key concern (Pingitore et al., 2009).
Development as Antibacterial Therapies
Salivaricin B's significance in the era of emerging antibiotic resistance cannot be understated. It could be invaluable in developing new and novel antibacterial therapies. Its specific mechanism of action and potency make it a promising candidate for future pharmaceutical applications (Barbour et al., 2020).
Propiedades
Bioactividad |
Antibacterial |
|---|---|
Secuencia |
GGGVIQTISHECRMNSWQFLFTCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




